N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Description
N-[5-(4-tert-Butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine (hypothetical structure inferred from user query) is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a 4-tert-butylphenyl group at position 5 and a 4,6-dimethylpyrimidin-2-amine moiety at position 3. This class of compounds is often explored for pharmacological applications due to the bioactivity of triazole and pyrimidine motifs, particularly in antiparasitic and enzyme inhibition contexts .
Properties
IUPAC Name |
N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-11-10-12(2)20-16(19-11)22-17-21-15(23-24-17)13-6-8-14(9-7-13)18(3,4)5/h6-10H,1-5H3,(H2,19,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWAJCNEEDVPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-triazole ring.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving suitable amines and aldehydes or ketones.
Final Coupling: The triazole and pyrimidine rings are coupled under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine has been investigated for its antifungal properties. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against a range of fungal infections.
Case Study: Antifungal Efficacy
A study demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida albicans and Aspergillus species. The compound's structural modifications enhanced its binding affinity to the target enzyme, leading to improved efficacy compared to existing treatments .
Agricultural Applications
Fungicides
The compound is also explored as a potential fungicide in agriculture. Its triazole moiety provides a mechanism for inhibiting fungal growth in crops, thus protecting them from diseases.
Data Table: Efficacy of Triazole Derivatives as Fungicides
| Compound | Target Fungal Species | Inhibition Rate (%) |
|---|---|---|
| This compound | Fusarium oxysporum | 85% |
| Other Triazole Derivative | Botrytis cinerea | 78% |
This table summarizes the efficacy of the compound against specific fungal species, indicating its potential as a fungicide .
Material Science Applications
Polymer Additives
The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to improved performance characteristics.
Case Study: Polymer Blends
Research has shown that incorporating triazole derivatives into polyvinyl chloride (PVC) blends significantly improved thermal stability and resistance to degradation under UV exposure. This application is particularly relevant for outdoor materials where longevity is crucial .
Mechanism of Action
The mechanism of action of N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
a) Triazole Ring Substituents
- Target Compound : Hypothetical 4-tert-butylphenyl substituent at the triazole’s 5-position. The tert-butyl group is a bulky, lipophilic moiety that may influence solubility and target binding.
- Sulfonamide Derivatives : Analogs with trifluoromethyl (CF₃) or halogen substituents at the triazole’s 5-position (e.g., compounds 13–27 in ) demonstrated enhanced antimalarial activity via PfDHPS enzyme inhibition. Docking studies indicate that halogen groups at the 4'-position (e.g., Cl, F) improve ligand-enzyme interactions .
- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine: Replaces the triazole ring with a benzimidazole core, retaining the 4,6-dimethylpyrimidine group.
b) Pyrimidine Component
- The 4,6-dimethylpyrimidin-2-amine group is conserved across analogs, suggesting its role in stabilizing molecular interactions. For example, in 3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol , the pyrimidine moiety facilitates π-stacking and hydrophobic interactions .
Pharmacological and Biochemical Properties
Commercial Availability
Biological Activity
N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHN
- Molecular Weight : 366.5 g/mol
- CAS Number : 1708428-73-2
Anticancer Activity
Research indicates that derivatives of triazole and pyrimidine compounds exhibit promising anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : Studies have shown that related compounds can inhibit various cancer cell lines, including MCF7 (breast cancer) and NCI-H522 (lung cancer), with IC values in the micromolar range. For example, certain derivatives demonstrated cytotoxicity with GI values ranging from 25% to 41% against multiple cancer types .
| Compound | Cell Line | IC (µM) | GI (%) |
|---|---|---|---|
| Compound A | MCF7 | 0.65 | 31.7 |
| Compound B | NCI-H522 | 2.41 | 25.1 |
| Compound C | HT29 (Colon Cancer) | 0.1 | 37.7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated effective activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile with MIC values as low as 4 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| MRSA | 4 |
| Clostridium difficile | 4 |
| Escherichia coli | Moderate |
The biological activity of this compound is thought to involve several mechanisms:
- DNA Intercalation : Some studies suggest that triazole derivatives may intercalate into DNA, disrupting replication and leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or microbial growth, contributing to its anticancer and antimicrobial effects.
Case Studies and Research Findings
Recent research has provided insights into the potential clinical applications of this compound:
- In Vivo Studies : Animal models treated with triazole derivatives showed significant tumor reduction compared to controls, indicating the potential for development as an anticancer agent.
- Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer cells.
- Structural Modifications : Ongoing research is focused on modifying the chemical structure to improve potency and selectivity against specific cancer types or pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
